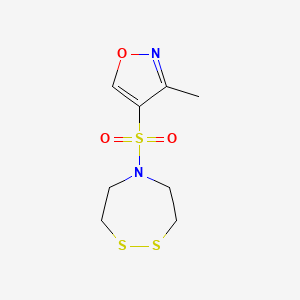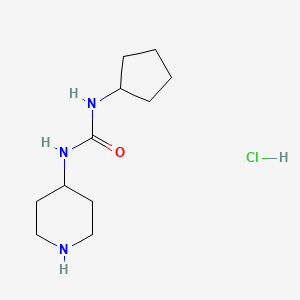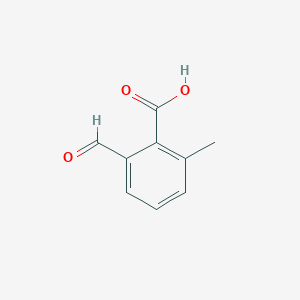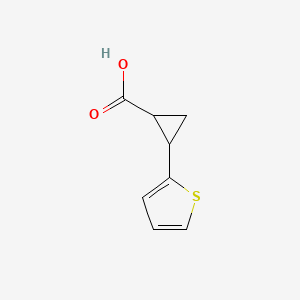
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a compound that has been gaining attention in the field of scientific research for its potential applications in various fields. This compound is a member of the oxazole family and has a unique structure that makes it a promising candidate for a wide range of applications. In
Wirkmechanismus
The mechanism of action of 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is not fully understood. However, studies have shown that this compound has the ability to interact with specific receptors in the body, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has a range of biochemical and physiological effects. In vitro studies have shown that this compound has antibacterial and antifungal properties, which could make it a promising candidate for the development of new antibiotics.
In addition, studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole in lab experiments is its unique structure. This compound has a complex structure that makes it a promising candidate for a wide range of applications.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complex synthesis method, which requires expertise in organic chemistry. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole. One area of research is in the development of new antibiotics. Studies have shown that this compound has antibacterial and antifungal properties, which could make it a promising candidate for the development of new antibiotics.
Another area of research is in the development of new treatments for neurological disorders. Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
In addition, further research is needed to fully understand the mechanism of action of this compound. This could lead to a better understanding of its potential applications and limitations in various fields of scientific research.
Conclusion
In conclusion, 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a compound that has the potential to be a valuable tool in various fields of scientific research. Its unique structure and potential applications make it a promising candidate for the development of new antibiotics and treatments for neurological disorders. However, further research is needed to fully understand its mechanism of action and potential limitations in lab experiments.
Synthesemethoden
The synthesis of 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole is a complex process that requires expertise in organic chemistry. The most common method of synthesizing this compound is through a reaction between 3-methyl-2-nitro-1H-indazole and 1,2,5-dithiazepane-5-sulfonyl chloride. This reaction produces 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has shown potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. This compound has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Another area of research is in the field of neuroscience. Studies have shown that 4-(1,2,5-Dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole has the potential to modulate the activity of specific receptors in the brain, which could lead to the development of new treatments for neurological disorders.
Eigenschaften
IUPAC Name |
4-(1,2,5-dithiazepan-5-ylsulfonyl)-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S3/c1-7-8(6-13-9-7)16(11,12)10-2-4-14-15-5-3-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRKBXAQDKZSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1S(=O)(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Methyl-1,2-oxazol-4-yl)sulfonyl]-1,2,5-dithiazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxybenzyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2605426.png)

![6-chloro-3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2605428.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)



![1-[(4-Phenylpiperazin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B2605438.png)
![N-(1H-benzo[d]imidazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2605439.png)

![N-Boc-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2605442.png)

![7-(3-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2605448.png)